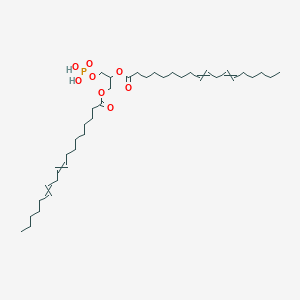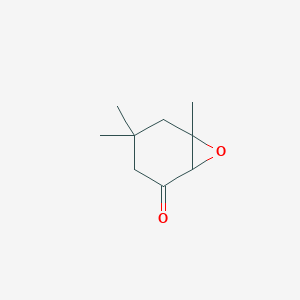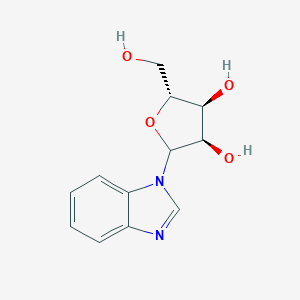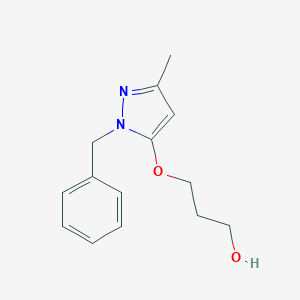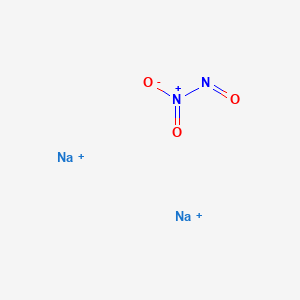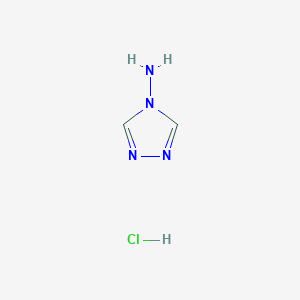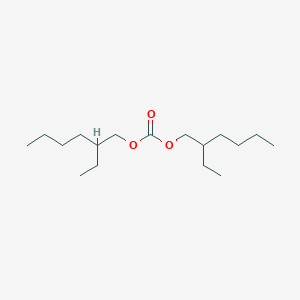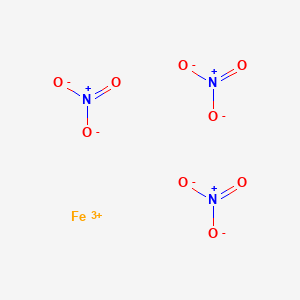
黄烷
描述
Flavylium compounds are crucial in the plant kingdom, contributing significantly to the colors ranging from shades of yellow-red to blue in fruits, flowers, leaves, and other plant parts. They include a large variety of natural compounds, such as anthocyanins, and have attracted chemists for their synthesis and applications in various industrial fields due to their unique spectroscopic characteristics and stability across different pH levels (Cruz et al., 2021).
Synthesis Analysis
Flavylium salts, including those substituted at the 4-position with hydroxyphenyl substituents, have been synthesized through acidic condensation, highlighting the significant impact of the substituent's nature and position on the flavylium compounds' color and physical-chemical properties (Dekić et al., 2017). Furthermore, a method for the palladium-catalyzed carbonylative synthesis of flavones from aryl bromides and 2-hydroxyacetophenones has been developed, providing an efficient pathway for flavone synthesis (Wu et al., 2012).
Molecular Structure Analysis
The thermodynamic stability and conformational analysis of flavylium compounds have been extensively studied, showing that their stability is significantly influenced by the substituents' nature and position. The synthesis of A-type proanthocyanidin analogues from flavylium salts highlights the crucial role of the thermodynamic stability of the starting flavylium salt for effective one-pot reactions (Alejo-Armijo et al., 2018).
Chemical Reactions and Properties
Flavylium compounds exhibit a rich complexity due to their ability to switch between various species (flavylium cations, neutral quinoidal bases, hemiketals, chalcones, and negatively charged phenolates) through external stimuli such as pH, temperature, and light. This unique feature has led to their wide application, from ancient color paints to modern uses as food additives and light absorbers in solar cells (Pina et al., 2012).
Physical Properties Analysis
The physical properties of flavylium compounds, such as absorption, fluorescence, and photochromism, are significantly influenced by their molecular structure. For instance, the presence of hydroxyl groups on the flavylium cations has been shown to affect their spectroscopic properties and stability, with the flavylium ions exhibiting shifts in peak absorption and fluorescence at higher concentrations, suggesting a stabilization through aggregation (Pagan et al., 2021).
Chemical Properties Analysis
The synthesis and characterization of flavylium derivatives have highlighted their potential as photochromic systems and models for optical memories. The photochromism of flavylium compounds has been observed in various media, including ionic liquids, gels, and micelles, suggesting a wide range of applications due to their reversible chemical reactions and the ability to undergo structural transformations upon light exposure (Pina et al., 2012).
科研应用
1. 多功能性和光致变色
黄烷基化合物以其多功能性而闻名,由于其能够在不同外部刺激(如pH值、温度和光照)下在不同物种(黄烷基阳离子、醌基、半酮、香豆素和酚盐)之间切换,表现出丰富的复杂性。这种特性使它们能够用于设计光致变色系统,这些系统能够在受光照射时展示颜色变化。这些系统在光学记忆和光致软材料(包括离子液体和凝胶)中的应用前景广阔,因为它们具有光致变色和热致变色行为(Pina, Melo, Laia, Parola, & Lima, 2012; Pina, Petrov, & Laia, 2012)。
2. 太阳能转换应用
黄烷基化合物已被探索用于太阳能转换。它们被用作太阳能电池中的光吸收剂,为更环保的太阳能解决方案做出贡献。其独特性质,如能够经历光物理和光化学反应导致颜色变化的能力,使它们适用于此类应用。该领域的研究涉及了解它们与太阳能电池组件的相互作用,并优化其性能以实现高效能量转换(Pina, Maestri, & Balzani, 1999; Calogero et al., 2017)。
3. 生物医学传感中的荧光探针
黄烷基化合物正在被用于开发用于生物医学传感的荧光探针。由于其能够在远红外到近红外区域发射光线,这些化合物在生物医学成像和传感中具有重要应用,提供了低光损伤和深层组织穿透的优势。该领域的研究侧重于增强其光学性质、水溶性,并创建用于检测和可视化重要生物医学物种和事件的探针(Sun et al., 2022)。
4. 稳定性和颜色增强
研究还着重于增强黄烷基化合物的颜色稳定性,特别是通过将它们纳入介孔材料中。这对于它们作为各种应用中安全稳定的色素添加剂具有重要意义。这里的研究涉及了解黄烷基化合物与不同宿主材料的相互作用,以在不同条件下稳定其颜色(Kohno et al., 2011; Kohno et al., 2008)。
未来方向
Flavylium-inspired dyes are ideal platforms for constructing fluorescent probes because of their far-red to NIR emissions, high quantum yields, high molar extinction coefficients, and good water solubilities . Their synthetic and structural diversities also enable NIR-II probe development, which markedly advances the field of NIR-II in vivo imaging .
性质
IUPAC Name |
2-phenylchromenylium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKFECICNXDNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864302 | |
| Record name | 2-Phenyl-1-benzopyran-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flavylium | |
CAS RN |
14051-53-7, 11029-12-2 | |
| Record name | Flavylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthocyanins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthocyanins, grape | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthocyanins, grape | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



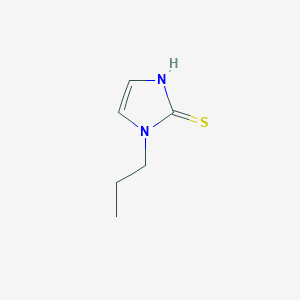
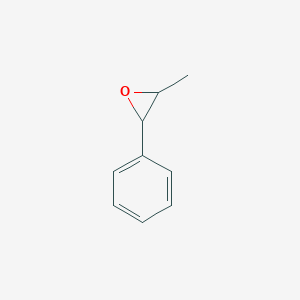
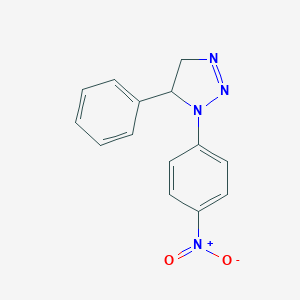
![Methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoate](/img/structure/B80205.png)
